

Vitamin K2 Forms: Comparison of Key Characteristics

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: 6Z,10Z-Vitamin K2-d7

Cat. No.: S12904273

Get Quote

Form	Common Source	Bioavailability & Half-Life	Key Experimental Findings & Clinical Evidence
MK-4 (Menaquinone-4)	Animal products (eggs, meat, liver) [1] [2]	Short half-life (few hours); poor bioavailability at nutritional doses [3] [4]. A 420µg single dose did not increase serum MK-4 levels, and 60µg/day for 7 days showed no significant change [5].	Requires high pharmacological doses (e.g., 1500 µg/day) to show efficacy in clinical studies [5].

| **MK-7** (Menaquinone-7) | Fermented foods (e.g., natto), bacterial synthesis [1] [6] [7] | Long half-life (over 3 days); high bioavailability [3]. A 420µg single dose showed peak serum levels at 6 hours and was detectable for 48 hours; 60µg/day for 7 days significantly increased serum levels [5]. | **Cardiovascular:** A 3-year RCT (n=244) showed 180 µg/day MK-7 significantly improved arterial stiffness in postmenopausal women [3] [8]. **Bone:** Effective at nutritional doses (45-90 µg/day) for carboxylating osteocalcin [5]. |

Detailed Experimental Protocols for Key Findings

For researchers, the methodology behind the key data is critical. Here are details from two pivotal studies.

1. Protocol: Bioavailability Comparison (MK-4 vs. MK-7) This study directly compared the absorption of MK-4 and MK-7 in healthy subjects [5].

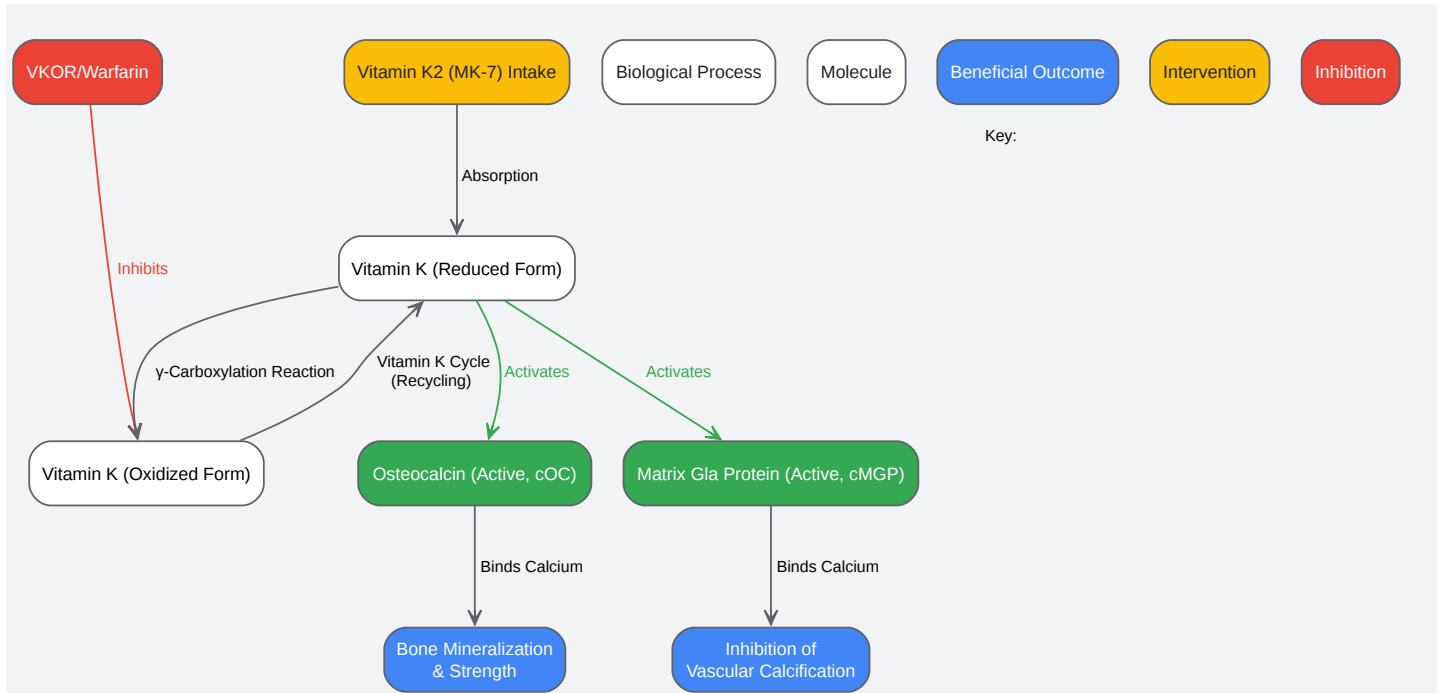
- **Study Design:** Single-dose and 7-day consecutive administration studies.
- **Subjects:** Healthy Japanese women (n=10 for each study).
- **Dosing:**
 - **Single Dose:** 420 µg of MK-4 or MK-7 was administered with a standardized breakfast containing 13-17g of fat.
 - **Consecutive Dose:** 60 µg of MK-4 or MK-7 was administered daily for 7 days.
- **Sample Collection:** Blood was drawn at multiple time points after administration (e.g., 0, 2, 4, 6, 8, 10, 24, 48, 72 hours for the single dose study).
- **Measurement:** Serum MK-4 and MK-7 levels were quantified using High-Performance Liquid Chromatography (HPLC) with fluorescence detection after post-column reduction.

2. Protocol: Cardiovascular Endpoints RCT This clinical trial investigated the effect of MK-7 on arterial health [3] [8].

- **Study Design:** Double-blind, randomized, placebo-controlled trial over 3 years.
- **Subjects:** 244 healthy postmenopausal women.
- **Intervention:** The treatment group received 180 µg of MK-7 (as MenaQ7) daily, while the control group received a placebo.
- **Primary Outcomes:** Changes in arterial stiffness, measured via:
 - **Carotid-femoral Pulse Wave Velocity (cfPWV):** A gold-standard measure of aortic stiffness.
 - **Carotid Artery Distensibility:** Measured using ultrasound to assess the elasticity of the arterial wall.
- **Biomarker:** Levels of desphospho-uncarboxylated Matrix Gla Protein (dp-ucMGP), a marker of vitamin K status, were also monitored.

Molecular Pathways of Vitamin K2 Action

Vitamin K2, primarily as MK-7, functions as a cofactor for the enzyme γ -glutamylcarboxylase. This enzyme activates specific proteins by converting glutamate (Glu) residues to γ -carboxyglutamate (Gla), which allows the proteins to bind calcium [6] [2]. The following diagram illustrates the key pathways and proteins affected.



[Click to download full resolution via product page](#)

Diagram: Vitamin K2 (MK-7) Activation Pathway. Vitamin K2 is a cofactor for the carboxylation and activation of key proteins like Osteocalcin and Matrix Gla Protein (MGP). Active Osteocalcin promotes bone health by incorporating calcium into bones, while active MGP inhibits soft tissue calcification by binding calcium in the vasculature. The cycle is inhibited by vitamin K antagonists like warfarin [6] [3] [2].

Insights for Researchers and Developers

Based on the compiled data, here are key points to consider:

- **Prioritize the all-*t* trans Isomer:** Evidence indicates that the biological activity of MK-7 is dependent on its configuration. The natural, fermentation-derived form is the all-*t* trans isomer, which is highly

active. In contrast, synthetic forms can contain less active or inactive *cis*-isomers [7] [9]. When sourcing or developing MK-7, confirming the isomeric profile is critical.

- **MK-7 is a Precursor for MK-4:** Interestingly, while MK-4 itself has poor bioavailability, studies suggest that ingested MK-7 can be converted to MK-4 in extrahepatic tissues. This makes MK-7 a more effective supplier of tissue MK-4 than direct MK-4 supplementation [5] [4].
- **Address the Identified Gap:** The absence of specific data on "6Z 10Z Vitamin K2 d7" in the available literature represents a knowledge gap. Further targeted investigation into this specific compound is warranted.

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. Foods, Benefits, Dosage and Deficiency - Dr. Axe Vitamin K 2 [draxe.com]
2. | Linus Pauling Institute | Oregon State University Vitamin K [lpi.oregonstate.edu]
3. Highlighting The Substantial Body Of Evidence Confirming The... [pmc.ncbi.nlm.nih.gov]
4. Vitamin K : Study unlocks which forms have higher 2 bioavailability [foodnavigator-asia.com]
5. of menaquinone-4 and menaquinone-7 bioavailability in... Comparison [nutritionj.biomedcentral.com]
6. Frontiers | Molecular Pathways and Roles for Vitamin -7 as... K 2 [frontiersin.org]
7. New aspects of microbial vitamin production by expanding the... K 2 [microbialcellfactories.biomedcentral.com]
8. Health - Cardiovascular Menaq 7 [menaq7.com]
9. – sources, physiological role, Vitamin , deficiency, detection... K kinetics [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Vitamin K2 Forms: Comparison of Key Characteristics].

Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b12904273#6z-10z-vitamin-k2-d7-versus-other-vitamin-k2-forms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com